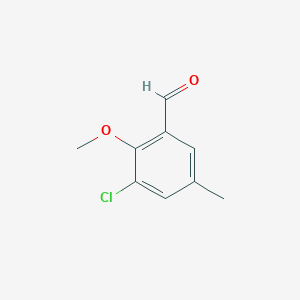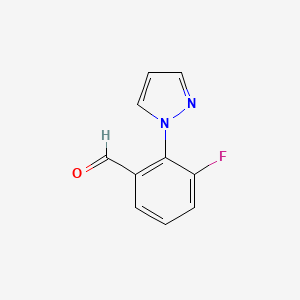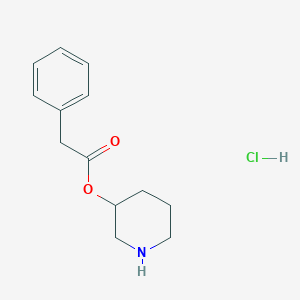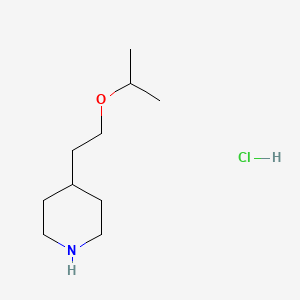![molecular formula C16H25Cl2NO B1394806 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1220032-90-5](/img/structure/B1394806.png)
4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Metabolic Activity in Obese Rats
4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride has been studied for its metabolic activity, particularly in obese rats. For instance, Massicot et al. (1985) observed that chronic administration of a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, reduced food intake and weight gain in obese rats, along with an increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity Studies
Another study by Massicot, Thuillier, and Godfroid (1984) found that 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride affected feeding behavior in mice. This substance, a non-amphetamine compound with low toxicity, was observed to impact the satiety center, reducing obesity induced by gold thioglucose in mice (Massicot, Thuillier, & Godfroid, 1984).
Aromatase Inhibitor Synthesis and Evaluation
In the context of cancer research, Hartmann and Batzl (1986) described the synthesis and biological evaluation of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including sec-butyl derivatives, as inhibitors of estrogen biosynthesis. These compounds were found to be potent inhibitors, with implications for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).
Synthesis Techniques
The synthesis of related compounds, such as 4-chloropiperidine hydrochloride, has been documented by Zhang Guan-you (2010). This research provides insight into the methodology of synthesizing such compounds, which can be applicable to 4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride (Zhang, 2010).
Energy Expenditure Activation in Rats
A study by Massicot et al. (1985) on (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) found it to increase energy expenditure in rats by stimulating mitochondrial oxygen consumption and affecting resting metabolic rate (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).
Eigenschaften
IUPAC Name |
4-[(2-butan-2-yl-4-chlorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO.ClH/c1-3-12(2)15-10-14(17)4-5-16(15)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSKQIVEEHBCQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)Cl)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Sec-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(5-Isopropyl-2-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394723.png)
![3-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394726.png)
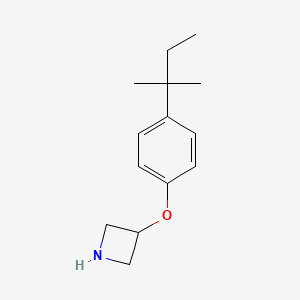
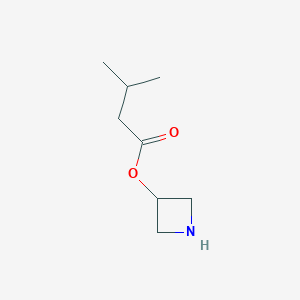
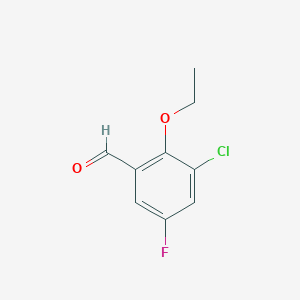
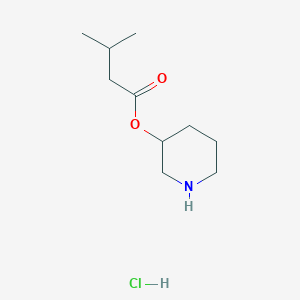
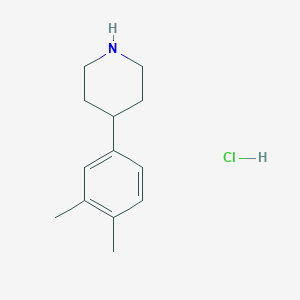
![4-[(4-Isopropylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1394735.png)
![4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394738.png)
![4-{2-[(1,6-Dibromo-2-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1394739.png)
